
(4-(Dimethylamino)phenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), a piperazine ring (a six-membered ring with four carbon atoms and two nitrogen atoms), and a thioamide group (a sulfur atom double-bonded to a carbon atom, which is also bonded to a nitrogen atom). The presence of these functional groups suggests that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the pyridine ring could participate in electrophilic substitution reactions, while the thioamide group could undergo hydrolysis .Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis
Compounds similar to the one have been used as catalysts in organic synthesis, particularly in multicomponent reactions for synthesizing heterocycles .
Pharmaceutical Research
Related compounds have been explored for their potential use in pharmaceuticals, including studies on their bactericidal and fungicidal activities .
Polymer Science
In polymer science, analogs of the compound have been utilized as initiators for polymerization processes, which could suggest applications in creating new polymeric materials .
Material Science
The structural motifs present in the compound are often found in materials with unique thermal, soluble, and hydrophobic properties, indicating possible research applications in material science .
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(pyridine-2-carbothioyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4S2/c1-21(2)16-8-6-15(7-9-16)18(24)22-11-13-23(14-12-22)19(25)17-5-3-4-10-20-17/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMONILCVSKLDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Dimethylamino)phenyl)(4-(pyridine-2-carbonothioyl)piperazin-1-yl)methanethione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

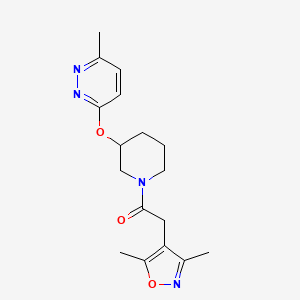

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2952165.png)
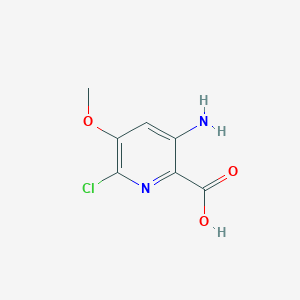
![4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2952167.png)
![1-Chloro-2-[(4-propan-2-ylphenoxy)methyl]benzene](/img/structure/B2952168.png)
![5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide](/img/structure/B2952169.png)

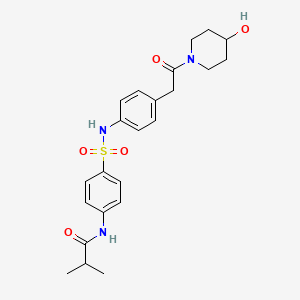
![N-(2,6-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2952174.png)

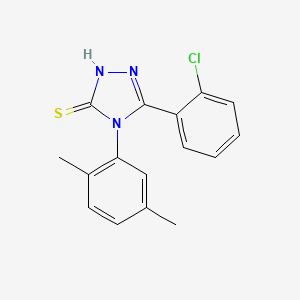
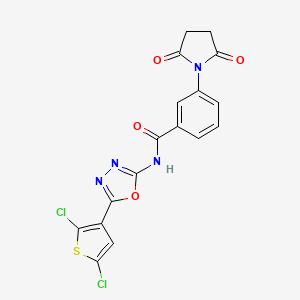
![N-cyclohexyl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide](/img/structure/B2952184.png)